Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate
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Overview
Description
Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This structure is further modified with an ethyl ester group at the 1-position and a phenylethynyl group at the 2-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a palladium-catalyzed coupling reaction.
Esterification: The final step involves the esterification of the quinoline derivative with ethyl chloroformate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: The phenylethynyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has shown potential in antimicrobial and anticancer research. Its quinoline core is known for its broad-spectrum bioactivity, including antimalarial, antibacterial, and antiviral properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its conjugated system and electronic properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is primarily related to its interaction with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline core.
Primaquine: Another antimalarial drug with a quinoline core.
Uniqueness: Ethyl 2-(phenylethynyl)quinoline-1(2H)-carboxylate is unique due to its phenylethynyl group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
872714-08-4 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethynyl)-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)21-18(14-12-16-8-4-3-5-9-16)15-13-17-10-6-7-11-19(17)21/h3-11,13,15,18H,2H2,1H3 |
InChI Key |
NVXZBNUZJYSLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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